![molecular formula C11H13N3O B2707126 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine CAS No. 1040454-88-3](/img/structure/B2707126.png)
4-(4-ethoxyphenyl)-1H-pyrazol-5-amine
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Overview
Description
“4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have an ethoxy (C2H5O) substituent at the 4-position . The pyrazole ring would have an amine (NH2) substituent at the 5-position .Chemical Reactions Analysis
Again, while specific reactions involving “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” are not available, phenylpyrazoles can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the ethoxy and amine groups .Scientific Research Applications
Synthesis Techniques and Chemical Properties
A study by Kaping et al. (2016) presents an environmentally benign, efficient route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives using ultrasound irradiation in aqueous medium. These compounds were evaluated for their anti-inflammatory and anti-cancer activities, showing promising results. This synthesis method highlights the potential of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine derivatives in pharmaceutical research (Kaping et al., 2016).
Material Science and Polymer Modification
Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including pyrazole derivatives, to enhance their thermal stability and biological activity. The study underscores the utility of these compounds in developing materials with potential medical applications (Aly & El-Mohdy, 2015).
Catalytic Processes and Organic Synthesis
Research by Wu et al. (2014) demonstrated a rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, offering a new method for the functionalization of aromatic compounds. This highlights the role of pyrazole derivatives in facilitating novel bond-forming reactions (Wu et al., 2014).
Antimicrobial and Antifungal Applications
The modification of polymers with pyrazole derivatives has been shown to impart significant antibacterial and antifungal properties, as detailed by Aly and El-Mohdy (2015). Such modifications can lead to the development of new materials for medical and environmental applications, showcasing the versatility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine in enhancing the functionality of polymers (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Paul et al. (2020) investigated the effectiveness of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in acidic solutions. Their findings indicate that these compounds can significantly retard corrosion processes, highlighting the potential of pyrazole derivatives in industrial applications (Paul et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-ethoxyphenyl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-13-14-11(10)12/h3-7H,2H2,1H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGLCDXAHJMSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(NN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-1H-pyrazol-5-amine |
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